molecular formula C17H19NO3S B7004933 N-[[3-(4-cyclopropyloxyphenyl)phenyl]methyl]methanesulfonamide

N-[[3-(4-cyclopropyloxyphenyl)phenyl]methyl]methanesulfonamide

Cat. No.: B7004933
M. Wt: 317.4 g/mol
InChI Key: MOVUPDQCBGLULL-UHFFFAOYSA-N
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Description

N-[[3-(4-cyclopropyloxyphenyl)phenyl]methyl]methanesulfonamide is a complex organic compound with a unique structure that includes a cyclopropyloxy group attached to a phenyl ring, which is further connected to another phenyl ring through a methylene bridge, and finally linked to a methanesulfonamide group

Properties

IUPAC Name

N-[[3-(4-cyclopropyloxyphenyl)phenyl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-22(19,20)18-12-13-3-2-4-15(11-13)14-5-7-16(8-6-14)21-17-9-10-17/h2-8,11,17-18H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVUPDQCBGLULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC(=CC=C1)C2=CC=C(C=C2)OC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(4-cyclopropyloxyphenyl)phenyl]methyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two phenyl rings . This reaction requires a palladium catalyst and a boron reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(4-cyclopropyloxyphenyl)phenyl]methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[[3-(4-cyclopropyloxyphenyl)phenyl]methyl]methanesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[3-(4-cyclopropyloxyphenyl)phenyl]methyl]methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-[[3-(4-methoxyphenyl)phenyl]methyl]methanesulfonamide: Similar structure but with a methoxy group instead of a cyclopropyloxy group.

    N-[[3-(4-ethoxyphenyl)phenyl]methyl]methanesulfonamide: Similar structure but with an ethoxy group instead of a cyclopropyloxy group.

Uniqueness

N-[[3-(4-cyclopropyloxyphenyl)phenyl]methyl]methanesulfonamide is unique due to the presence of the cyclopropyloxy group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with enhanced activity or selectivity for specific applications.

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